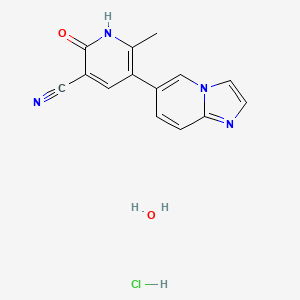
Olprinone hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of loprinone hydrochloride involves several steps, including the formation of the imidazo[1,2-a]pyridine ring system. The reaction conditions typically involve high pressure and high temperature reactions . Industrial production methods often utilize hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Olprinone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olprinone hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of phosphodiesterase inhibitors.
Biology: Research has shown its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: It is primarily used in the treatment of acute heart failure and cerebral ischemia.
Industry: Its vasodilatory properties make it useful in the development of cardiovascular drugs.
Mechanism of Action
Olprinone hydrochloride hydrate exerts its effects by selectively inhibiting phosphodiesterase III, which is specific to cAMP. This inhibition leads to an increase in intracellular cAMP levels and peak calcium ion levels, thereby enhancing myocardial contractility and producing vasodilation . The molecular targets include the myocardium, vascular smooth muscle, and platelets .
Comparison with Similar Compounds
Olprinone hydrochloride hydrate is similar to other phosphodiesterase III inhibitors such as milrinone and enoximone. it is unique in its ability to selectively improve carotid artery distensibility and augment cerebral blood flow . This makes it particularly useful in patients with impaired cerebral circulation.
Similar Compounds
- Milrinone
- Enoximone
- Amrinone
These compounds share similar mechanisms of action but differ in their specific pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H13ClN4O2 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C14H10N4O.ClH.H2O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;;/h2-6,8H,1H3,(H,17,19);1H;1H2 |
InChI Key |
BFZDXWYVGHGCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















